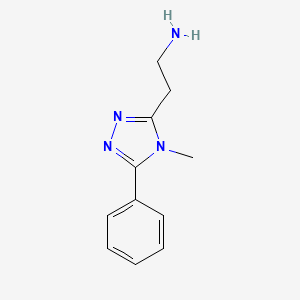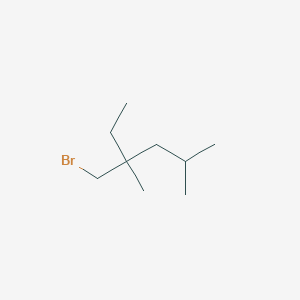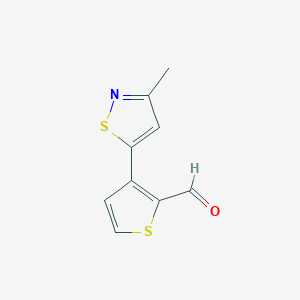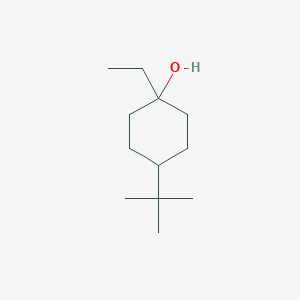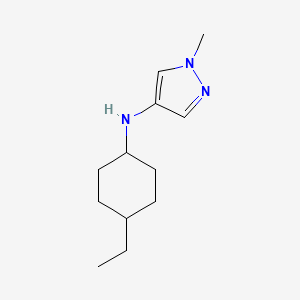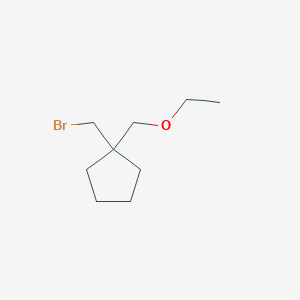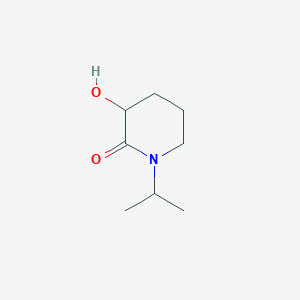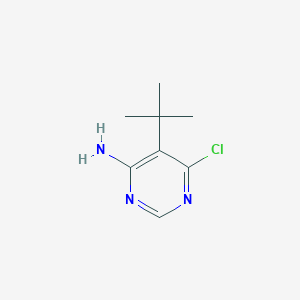
5-Tert-butyl-6-chloropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-6-chloropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C8H12ClN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-6-chloropyrimidin-4-amine typically involves the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate that is further reacted with another substrate at C2 by 4-(2-methoxyethoxy)aniline . The reaction conditions often include the use of solvents like ethanol and catalysts such as Pd/C under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-6-chloropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the C6 position can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and alcohols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Tert-butyl-6-chloropyrimidin-4-amine has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of materials with specific properties, such as polymers and hydrogels.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-6-chloropyrimidin-4-amine is not well-documented. as a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific molecular targets and pathways would depend on the context of its application, such as its use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butylamino)-6-chloropyrimidine: Similar structure but with an amino group at the C4 position instead of an amine.
6-Amino-4-chloropyrimidine: Lacks the tert-butyl group, making it less bulky and potentially less selective in its interactions.
Uniqueness
5-Tert-butyl-6-chloropyrimidin-4-amine is unique due to the presence of both the tert-butyl and chlorine substituents, which can influence its reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, potentially increasing the compound’s selectivity in reactions and interactions.
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-tert-butyl-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)5-6(9)11-4-12-7(5)10/h4H,1-3H3,(H2,10,11,12) |
InChI Key |
QGJPSHOQDJUDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CN=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


